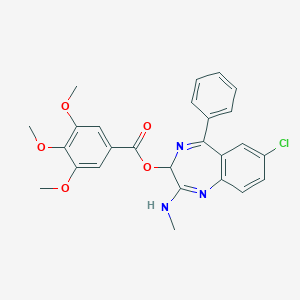

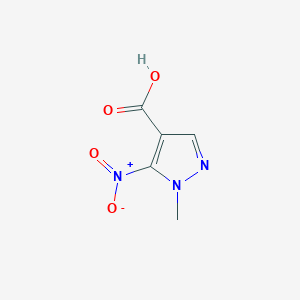

1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

The compound of interest, 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid, is a derivative of pyrazole-4-carboxylic acid, which is a biologically significant molecule. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole carboxylic acid derivatives typically involves multi-step reactions, including condensation, cyclization, and hydrolysis. For instance, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was achieved through ester condensation, cyclization, and hydrolysis from diethyl oxalate and 2-pentanone, with a total yield of 73.26% . Similarly, 1H-pyrazole-4-carboxylic acid was synthesized from ethyl cyanoacetate and triethyl orthoformate via Claisen condensation, cyclization, deamination, and hydrolysis reactions, with an improved yield of 97.1% . These methods provide a foundation for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using various spectroscopic techniques. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized by 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), are also employed to compare experimental data and predict molecular properties. The HOMO-LUMO energy levels are constructed to study electronic transitions within the molecule .

Chemical Reactions Analysis

Pyrazole carboxylic acids can undergo various chemical transformations. For instance, methyl 3-(4-methylfurazan-3-yl)-1H-pyrazole-5-carboxylate was nitrated to produce 3(5)-(3-methylfurazan-4-yl)-4-nitro-1H-pyrazole-5(3)-carboxylic acid, which was further used in a Hofmann rearrangement . The reactivity of trinitropyrazole derivatives has been explored, showing that nucleophilic substitutions can occur regioselectively at different positions depending on the substituents present .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, cobalt and nickel supramolecular complexes with hexagonal channels were constructed from 5-methyl-1H-pyrazole-3-carboxylic acid, demonstrating the ability of these compounds to form coordination polymers with interesting architectures and properties . The thermal stability and luminescent properties of these complexes were also investigated .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid is a notable heterocyclic compound. Such compounds are foundational for synthesizing a variety of biologically active compounds in organic chemistry. Due to their versatile synthetic applicability and biological activity, pyrazole carboxylic acid derivatives, which include 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid, serve as significant scaffold structures. These derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis of pyrazole carboxylic acid derivatives and their biological applications have been extensively studied, indicating their importance in medicinal chemistry (Cetin, 2020).

Building Block for Heterocyclic Compounds

The compound serves as a valuable building block for synthesizing a diverse range of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its reactivity has been the subject of extensive research, highlighting its significance in the synthesis of various classes of heterocyclic compounds and dyes. The unique reactivity of derivatives similar to 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid offers mild reaction conditions for generating versatile cynomethylene dyes from a broad spectrum of precursors, including amines, α-aminocarboxylic acids, phenols, and malononitriles (Gomaa & Ali, 2020).

Development of Anticancer Agents

The compound and its derivatives contribute significantly to the development of anticancer agents. The Knoevenagel condensation, a prominent reaction involving carbonyl functionalities and active methylenes, has been instrumental in generating a library of chemical compounds with fascinating biological properties. These compounds, including pyrazole derivatives, have shown remarkable anticancer activity by targeting various cancer-related elements like DNA, microtubules, and kinases. The structure-activity relationships and mode of action have been extensively studied, providing valuable insights for future developments in drug discovery (Tokala, Bora, & Shankaraiah, 2022).

Synthetic and Medicinal Perspectives

Methyl-substituted pyrazoles, a category to which 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid belongs, have been identified as potent medicinal scaffolds. These derivatives exhibit a broad spectrum of biological activities, underlining their significance in medicinal chemistry. The synthesis and medical significance of these compounds have been detailed, offering a comprehensive overview and assisting medicinal chemists in developing new, effective leads (Sharma, Singh, Singh, Kataria, & Kumar, 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-methyl-5-nitropyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-7-4(8(11)12)3(2-6-7)5(9)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSBYMROSSRRAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297014 | |

| Record name | 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid | |

CAS RN |

18213-77-9 | |

| Record name | 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18213-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 113107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018213779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18213-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)

![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)